molecular formula C12H19BrN2O B3366468 4-Bromo-1-N-tert-butyl-5-ethoxybenzene-1,2-diamine CAS No. 1373233-27-2

4-Bromo-1-N-tert-butyl-5-ethoxybenzene-1,2-diamine

Cat. No.: B3366468
CAS No.: 1373233-27-2
M. Wt: 287.20 g/mol
InChI Key: KYCCZIZTCGWHAY-UHFFFAOYSA-N
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Description

4-Bromo-1-N-tert-butyl-5-ethoxybenzene-1,2-diamine is a synthetic organic compound with the molecular formula C12H19BrN2O. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals . This compound is characterized by the presence of a bromine atom, a tert-butyl group, and an ethoxy group attached to a benzene ring, along with two amine groups.

Preparation Methods

The synthesis of 4-Bromo-1-N-tert-butyl-5-ethoxybenzene-1,2-diamine typically involves multi-step organic reactions. Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.

Chemical Reactions Analysis

4-Bromo-1-N-tert-butyl-5-ethoxybenzene-1,2-diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-1-N-tert-butyl-5-ethoxybenzene-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-N-tert-butyl-5-ethoxybenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Bromo-1-N-tert-butyl-5-ethoxybenzene-1,2-diamine can be compared with other similar compounds such as:

    4-Bromo-1-N-tert-butylbenzene-1,2-diamine: Lacks the ethoxy group, which may affect its reactivity and biological activity.

    4-Bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine: Contains a methoxy group instead of an ethoxy group, which can influence its chemical properties and applications.

    This compound:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its properties and applications.

Properties

IUPAC Name

4-bromo-1-N-tert-butyl-5-ethoxybenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN2O/c1-5-16-11-7-10(15-12(2,3)4)9(14)6-8(11)13/h6-7,15H,5,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCCZIZTCGWHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)NC(C)(C)C)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201184938
Record name 1,2-Benzenediamine, 4-bromo-N1-(1,1-dimethylethyl)-5-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201184938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373233-27-2
Record name 1,2-Benzenediamine, 4-bromo-N1-(1,1-dimethylethyl)-5-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373233-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenediamine, 4-bromo-N1-(1,1-dimethylethyl)-5-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201184938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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